2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common method includes the condensation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with N-(4-chloro-2-methylphenyl)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of industrial-grade solvents and catalysts is common to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The presence of the furan and triazole rings allows it to bind to specific receptors and enzymes, modulating their activity and resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzamide
- N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide
- 2-chloro-4-[(furan-2-ylmethyl)amino]-5-sulphamoylbenzoic acid
Uniqueness
Compared to similar compounds, 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both furan and triazole rings enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C15H14ClN5O2S |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14ClN5O2S/c1-9-7-10(16)4-5-11(9)18-13(22)8-24-15-20-19-14(21(15)17)12-3-2-6-23-12/h2-7H,8,17H2,1H3,(H,18,22) |
InChI Key |
QGDDGOBZSZNGLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Origin of Product |
United States |
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